molecular formula C7H7FN4 B13710826 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13710826
M. Wt: 166.16 g/mol
InChI Key: IEMLKSVVSVXVHS-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an amino group at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 7-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and results in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound notable for its fused triazole and pyridine ring system. Its molecular formula is C₇H₆FN₃, with a molecular weight of 151.14 g/mol. The presence of fluorine and methyl groups enhances its stability and biological activity, making it a candidate for various therapeutic applications, particularly in medicinal chemistry.

The compound primarily functions as an inhibitor of Janus kinases (JAK1 and JAK2), which are essential in several signaling pathways that regulate immune responses and cell proliferation. The inhibition of these kinases suggests potential therapeutic applications in treating inflammatory diseases and certain cancers.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of similar triazolo compounds can effectively inhibit the growth of breast, colon, and lung cancer cell lines . The mechanism behind this activity often involves pathways distinct from traditional inhibitors like dihydrofolate reductase (DHFR), indicating alternative modes of action .

Inhibition of Cytokine Production

In vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-17A in models induced by IL-18/23. This suggests its potential use in treating autoimmune conditions like psoriasis by modulating immune responses .

Structure-Activity Relationship (SAR)

The unique combination of fluorine and methyl substituents on the triazolo-pyridine scaffold enhances both chemical stability and biological activity compared to structurally similar compounds. SAR studies have identified key structural features that contribute to its inhibitory effects on JAK enzymes and other targets .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameTarget EnzymeBiological ActivityReference
This compoundJAK1/JAK2Inhibitor; Anti-inflammatory
1,2,4-Triazolo[1,5-a]pyrimidinesHIV Reverse TranscriptaseInhibitor; Antiviral
Fluorinated 7-aryl-2-pyridyl derivativesVarious cancer cell linesAntiproliferative

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Psoriasis Treatment : A study evaluated the compound's effect on IL-17A production in a mouse model of psoriasis. The results indicated a robust dose-dependent inhibition of cytokine production, suggesting its potential as a therapeutic agent for inflammatory skin diseases .
  • Cancer Cell Line Evaluation : In vitro assays demonstrated that this compound significantly reduced cell viability in breast and colon cancer cell lines at micromolar concentrations. The mechanism was attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival .

Properties

Molecular Formula

C7H7FN4

Molecular Weight

166.16 g/mol

IUPAC Name

6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7FN4/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3,(H2,9,11)

InChI Key

IEMLKSVVSVXVHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C=C1F)N

Origin of Product

United States

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